
Piperaquine phosphate
Übersicht
Beschreibung
Piperaquine phosphate is an antimalarial drug that was first synthesized in the 1960s. It is a bisquinoline compound used extensively in China and Indochina for the prophylaxis and treatment of malaria. This compound is known for its slow absorption and long biological half-life, making it an effective partner drug in combination therapies with artemisinin derivatives .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Piperaquinephosphat kann durch einen mehrstufigen Prozess synthetisiert werden, der die Reaktion von 4,7-Dichlorchinolin mit Piperazin unter Bildung von Bisquinolin beinhaltet. Die Reaktionsbedingungen umfassen typischerweise das Erhitzen der Reaktanten in einem geeigneten Lösungsmittel wie Ethanol oder Methanol .
Industrielle Produktionsmethoden: Die industrielle Produktion von Piperaquinephosphat beinhaltet die großtechnische Synthese unter optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess umfasst die Reinigung des Endprodukts durch Umkristallisation oder Chromatographie-Techniken .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Piperaquinephosphat unterliegt verschiedenen chemischen Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen.
Häufige Reagenzien und Bedingungen:
Oxidation: Piperaquinephosphat kann unter sauren Bedingungen mit Reagenzien wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.
Substitution: Substitutionsreaktionen beinhalten oft nucleophile Reagenzien wie Amine oder Thiole.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen verschiedene Derivate von Piperaquinephosphat, wie z. B. hydroxylierte oder alkylierte Verbindungen .
Wissenschaftliche Forschungsanwendungen
Pharmacokinetic Properties
Piperaquine exhibits unique pharmacokinetic characteristics that influence its clinical use:
- Absorption : Piperaquine is absorbed slowly, with median time to maximum concentration () ranging from 3 to 4 hours when administered in fasting conditions .
- Distribution : It has a large volume of distribution, indicating extensive tissue binding .
- Half-life : The terminal half-life ranges from 2 to 3 weeks, allowing for sustained antimalarial effects .
Pharmacodynamic Effects
The pharmacodynamics of piperaquine demonstrate its efficacy in clearing parasitemia:
- Clinical trials have shown that DHA-PQP significantly reduces parasitemia in patients with uncomplicated malaria, often achieving high cure rates .
- Studies indicate that the combination leads to fewer side effects compared to other treatments like artemether-lumefantrine (AL), making it a preferred option in certain regions .
Treatment of Malaria
Piperaquine phosphate is primarily used in the treatment of uncomplicated malaria:
- Combination Therapy : The use of piperaquine in combination with DHA has been shown to be effective, with studies reporting cure rates exceeding 90% in endemic areas .
- Mass Drug Administration (MDA) : MDA programs utilizing DHA-PQP have been implemented successfully in various countries to control malaria transmission .
Safety and Tolerability
Clinical studies have assessed the safety profile of this compound:
- A pooled analysis indicated a low incidence of severe adverse events associated with DHA-PQP treatment .
- The risk of sudden unexplained death post-administration was found to be very low, estimated at approximately 1 in 757,950 cases .
Efficacy Studies
A randomized clinical trial conducted on the Cambodia-Thailand border demonstrated the efficacy of DHA-PQP:
- Patients treated with DHA-PQP showed faster clearance of parasites compared to those treated with AL, emphasizing the importance of drug choice based on regional resistance patterns .
Population Pharmacokinetics
Research involving population pharmacokinetics has provided insights into dosing regimens:
- Studies revealed that children have higher clearance rates compared to adults, suggesting that dosing strategies may need adjustment based on age and weight .
Data Tables
Parameter | Value |
---|---|
Absorption | 3-4 hours |
Terminal Half-Life | 2-3 weeks |
Cure Rate | >90% in endemic regions |
Incidence of Severe Adverse Events | Low (1 in 757,950) |
Wirkmechanismus
Piperaquine phosphate exerts its antimalarial effects by accumulating in the digestive vacuole of the Plasmodium parasite. It interferes with the detoxification of heme into hemozoin, leading to the accumulation of toxic heme and subsequent parasite death. The molecular targets include the heme detoxification pathway and the digestive vacuole of the parasite .
Vergleich Mit ähnlichen Verbindungen
Piperaquinephosphat ähnelt strukturell anderen Antimalariamitteln wie Chloroquin und Amodiaquin. Es hat eine längere Halbwertszeit und ist besser verträglich als Chloroquin. Im Gegensatz zu Chloroquin wird Piperaquinephosphat in Kombinationstherapien eingesetzt, um das Risiko der Resistenzentwicklung zu verringern .
Ähnliche Verbindungen:
- Chloroquin
- Amodiaquin
- Mefloquin
- Primaquin
Die einzigartigen Eigenschaften von Piperaquinephosphat, wie seine lange Halbwertszeit und seine Wirksamkeit in Kombinationstherapien, machen es zu einer wertvollen Verbindung im Kampf gegen Malaria.
Biologische Aktivität
Piperaquine phosphate (PQ) is an antimalarial agent that has gained attention due to its efficacy against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. This article explores the biological activity of PQ, focusing on its pharmacological effects, metabolic pathways, and clinical implications.
Piperaquine is a bisquinoline derivative that exhibits its antimalarial activity primarily through interference with the heme detoxification process in malaria parasites. It inhibits the polymerization of heme into hemozoin, leading to toxic accumulation of free heme within the parasite, which ultimately results in cell death. This mechanism is similar to that of chloroquine but with a distinct chemical structure that provides a different resistance profile.
Pharmacokinetics and Metabolism
Piperaquine is characterized by its high lipid solubility, which facilitates its absorption and distribution in the body. After oral administration, it undergoes extensive metabolism, primarily in the liver. The major metabolites include M1 and M2, both of which retain antimalarial activity. The pharmacokinetic parameters are crucial for understanding its clinical efficacy:
- Half-life : Approximately 10 days, allowing for once-a-week dosing in combination therapies.
- Bioavailability : High; however, food intake can influence absorption rates.
- Metabolites : M1 and M2 exhibit significant antiplasmodial activity with IC50 values around 30 nM against P. falciparum strains .
Antimalarial Efficacy
Piperaquine has demonstrated potent antiplasmodial activity in various studies. The following table summarizes key findings regarding its efficacy:
In clinical settings, PQ has been used in combination therapies, notably with dihydroartemisinin (DHA), which enhances its efficacy and reduces the potential for resistance development.
Case Studies
Several clinical studies have highlighted the effectiveness and safety profile of this compound:
- Combination Therapy Study : A fixed-dose combination of arterolane maleate and this compound was evaluated for safety and efficacy in pediatric populations. Results indicated significant reductions in parasitemia without severe adverse effects .
- Pharmacokinetic Study : In a study involving healthy volunteers, piperaquine's pharmacokinetics were assessed after multiple doses. The study found that PQ concentrations remained above therapeutic levels for extended periods, supporting its use in intermittent preventive therapy .
Safety Profile
Piperaquine is generally well-tolerated, with a low incidence of severe adverse effects reported in clinical trials. Common side effects include gastrointestinal disturbances and mild elevations in liver enzymes, which typically resolve upon discontinuation or dose adjustment.
Eigenschaften
IUPAC Name |
7-chloro-4-[4-[3-[4-(7-chloroquinolin-4-yl)piperazin-1-yl]propyl]piperazin-1-yl]quinoline;phosphoric acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H32Cl2N6.H3O4P/c30-22-2-4-24-26(20-22)32-8-6-28(24)36-16-12-34(13-17-36)10-1-11-35-14-18-37(19-15-35)29-7-9-33-27-21-23(31)3-5-25(27)29;1-5(2,3)4/h2-9,20-21H,1,10-19H2;(H3,1,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KATNPMSTHHZOTK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCN2CCN(CC2)C3=C4C=CC(=CC4=NC=C3)Cl)C5=C6C=CC(=CC6=NC=C5)Cl.OP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H35Cl2N6O4P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601006108 | |
Record name | Phosphoric acid--4,4'-[propane-1,3-diyldi(piperazine-4,1-diyl)]bis(7-chloroquinoline) (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601006108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
633.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85547-56-4 | |
Record name | Piperaquine phosphate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=85547-56-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Piperaquine phosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085547564 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phosphoric acid--4,4'-[propane-1,3-diyldi(piperazine-4,1-diyl)]bis(7-chloroquinoline) (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601006108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PIPERAQUINE PHOSPHATE (1:1) | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5A17BAT3GK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Piperaquine phosphate against malaria?
A1: While the exact mechanism is still under investigation, this compound, a bisquinoline antimalarial drug, is believed to exert its action by interfering with the parasite's heme detoxification pathway. [, , ] Malaria parasites degrade hemoglobin for nutrients, releasing heme as a byproduct. This compound is thought to inhibit the parasite's ability to convert toxic free heme into non-toxic hemozoin, leading to parasite death. []
Q2: How does this compound differ in its action from dihydroartemisinin, a common partner drug?
A2: Dihydroartemisinin, an artemisinin derivative, acts more rapidly against malaria parasites, primarily targeting those in the early stages of infection. [] this compound, with its longer half-life, provides a sustained antimalarial effect, eliminating parasites that may persist after the initial dihydroartemisinin treatment. This complementary action makes their combination highly effective. [, ]
Q3: What is the molecular formula and weight of this compound?
A3: this compound has a molecular formula of C29H32Cl2N6O8P2 and a molecular weight of 707.5 g/mol. []
Q4: How does the presence of food affect the oral bioavailability of this compound?
A4: Studies indicate that the bioavailability of this compound is significantly enhanced when administered with a moderate-fat meal. [] This improved absorption in the presence of food is likely due to increased solubility of this lipophilic drug.
Q5: What is the stability profile of this compound under various storage conditions?
A5: Research on Dihydroartemisinin this compound tablets highlights the stability of these formulations. [] The specific excipients used, including starch, dextrin, and sodium carboxymethyl starch, contribute to maintaining the drug's stability and preventing discoloration over extended periods. []
Q6: What is the typical elimination half-life of this compound in humans?
A6: this compound is known for its long elimination half-life, typically ranging from 11 to 23 days in healthy individuals. [] This extended half-life contributes to its prolonged antimalarial effect and suitability for use in combination therapies.
Q7: Does this compound exhibit accumulation upon repeated dosing?
A7: Yes, this compound shows a 3- to 7-fold accumulation in plasma following multiple doses. [] This accumulation is an important consideration for dosage regimens, especially in long-term prophylaxis or treatment.
Q8: What are the standard in vivo models used to assess the antimalarial efficacy of this compound?
A8: The efficacy of this compound has been extensively evaluated in murine models infected with Plasmodium berghei. [, , ] Researchers use this model to determine parasite clearance times, recrudescence rates, and assess the synergistic effects of this compound when combined with other antimalarials like dihydroartemisinin.
Q9: Has the efficacy of this compound been established in clinical trials for uncomplicated malaria?
A9: Yes, numerous clinical trials have demonstrated the efficacy of this compound, particularly in combination with dihydroartemisinin, for treating uncomplicated malaria caused by Plasmodium falciparum. [, , , ] These studies have consistently shown high cure rates, rapid parasite clearance, and favorable safety profiles.
Q10: Has resistance to this compound been observed in Plasmodium falciparum?
A10: While this compound has been effective, studies have reported the emergence of resistance in some regions, particularly in Southeast Asia. [] This highlights the importance of continued surveillance and the need for new antimalarial drugs or strategies to combat emerging resistance.
Q11: What analytical techniques are commonly employed to quantify this compound in biological samples?
A11: High-performance liquid chromatography (HPLC) coupled with various detection methods, particularly UV detection, is widely used for the quantification of this compound in plasma samples. [, , , , , , , ] These methods are sensitive, specific, and allow for accurate determination of drug levels in pharmacokinetic studies.
Q12: Have there been efforts to develop and validate rapid screening methods for this compound in pharmaceutical formulations?
A12: Yes, researchers have successfully transferred thin-layer chromatography (TLC) screening methods, commonly used for detecting counterfeit pharmaceuticals, to quantitative high-performance TLC (HPTLC)-densitometry methods for this compound. [] This advancement allows for more rapid and cost-effective quality control analysis of this compound-containing medications.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.